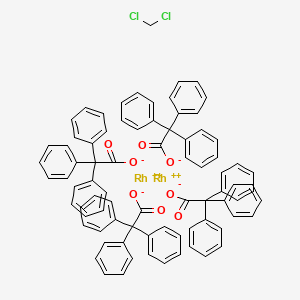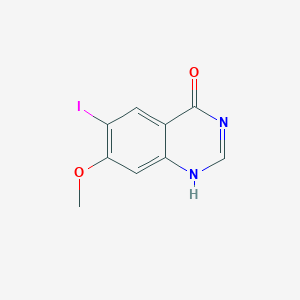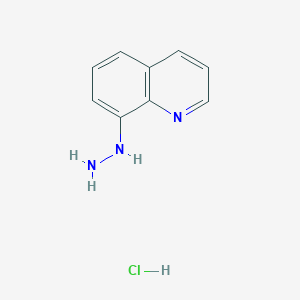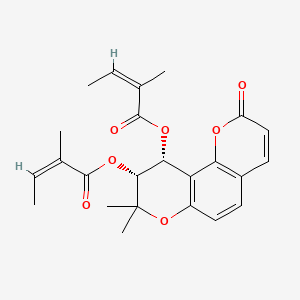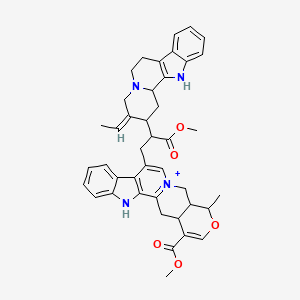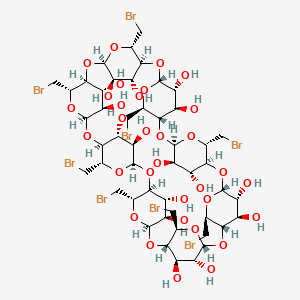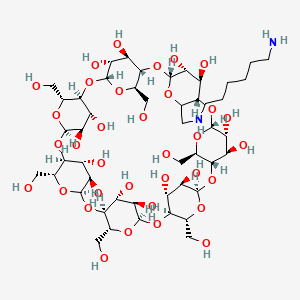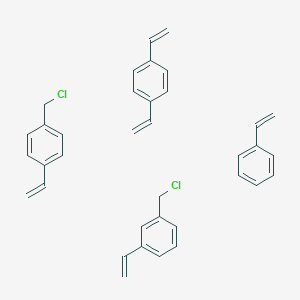
1,4-bis(ethenyl)benzene;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1,4-bis(ethenyl)benzene;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;styrene” is a complex mixture of organic compounds. Each component has unique properties and applications in various fields. These compounds are primarily used in the production of polymers and resins, which are essential in numerous industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
1,4-bis(ethenyl)benzene: : This compound can be synthesized through the dehydrohalogenation of 1,4-dichlorobenzene using a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
-
1-(chloromethyl)-3-ethenylbenzene: : This compound can be prepared by the chloromethylation of 3-ethenylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The reaction is conducted under reflux conditions to achieve high yields.
-
1-(chloromethyl)-4-ethenylbenzene: : Similar to the previous compound, this can be synthesized by the chloromethylation of 4-ethenylbenzene using formaldehyde and hydrochloric acid with a Lewis acid catalyst. The reaction conditions are also under reflux.
-
Styrene: : Styrene is commonly produced by the dehydrogenation of ethylbenzene. This industrial process involves passing ethylbenzene over a catalyst such as iron oxide at high temperatures (600-650°C) in the presence of steam.
化学反应分析
Types of Reactions
-
Oxidation: : These compounds can undergo oxidation reactions to form corresponding epoxides or other oxygenated derivatives. For example, styrene can be oxidized to form styrene oxide using peracids like m-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can convert these compounds into their corresponding alkanes. For instance, 1,4-bis(ethenyl)benzene can be hydrogenated to form 1,4-bis(ethyl)benzene using a palladium catalyst under hydrogen gas.
-
Substitution: : These compounds can undergo various substitution reactions. For example, 1-(chloromethyl)-3-ethenylbenzene can undergo nucleophilic substitution with sodium methoxide to form 1-(methoxymethyl)-3-ethenylbenzene.
Common Reagents and Conditions
Oxidation: Peracids, oxygen, and catalysts like manganese dioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products
Epoxides: From oxidation reactions.
Alkanes: From reduction reactions.
Substituted benzenes: From substitution reactions.
科学研究应用
These compounds have a wide range of applications in scientific research:
-
Chemistry: : They are used as monomers in the synthesis of polymers and copolymers. For example, styrene is a key monomer in the production of polystyrene, a widely used plastic.
-
Biology: : Some derivatives of these compounds are used in the study of biological processes and as intermediates in the synthesis of pharmaceuticals.
-
Medicine: : Certain compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.
-
Industry: : These compounds are crucial in the production of resins, adhesives, and coatings. Styrene, in particular, is used in the manufacture of rubber, insulation materials, and fiberglass.
作用机制
The mechanism of action of these compounds varies depending on their application. For example, in polymerization reactions, the double bonds in 1,4-bis(ethenyl)benzene and styrene undergo radical polymerization to form long polymer chains. The presence of chloromethyl groups in 1-(chloromethyl)-3-ethenylbenzene and 1-(chloromethyl)-4-ethenylbenzene allows for further functionalization through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
- 1,2-bis(chloromethyl)benzene
- 1,3-bis(chloromethyl)benzene
- 1,4-bis(chloromethyl)benzene
Uniqueness
The uniqueness of these compounds lies in their specific functional groups and positions on the benzene ring, which dictate their reactivity and applications. For example, the presence of ethenyl groups in 1,4-bis(ethenyl)benzene and styrene makes them suitable for polymerization reactions, while the chloromethyl groups in 1-(chloromethyl)-3-ethenylbenzene and 1-(chloromethyl)-4-ethenylbenzene allow for further chemical modifications.
These compounds’ versatility and reactivity make them valuable in various scientific and industrial applications.
属性
IUPAC Name |
1,4-bis(ethenyl)benzene;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;styrene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.2C9H9Cl.C8H8/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2*2-6H,1,7H2;2-7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACFBBJPCVQBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)CCl.C=CC1=CC=C(C=C1)C=C.C=CC1=CC=CC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

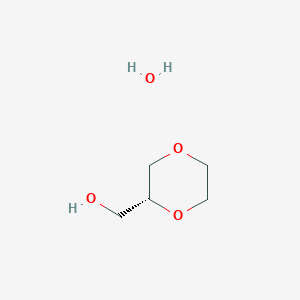
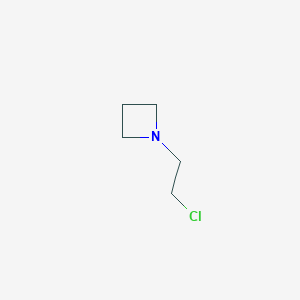
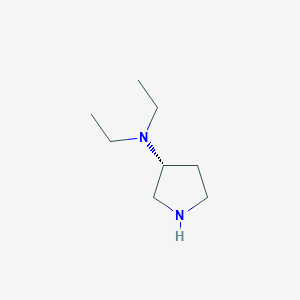
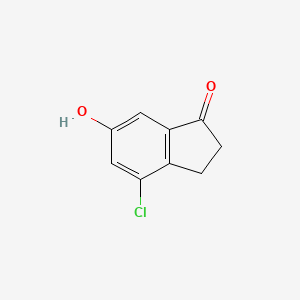
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8099846.png)
